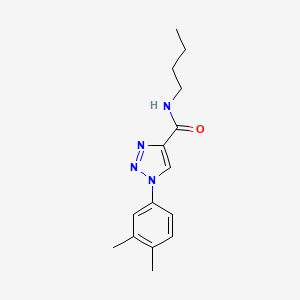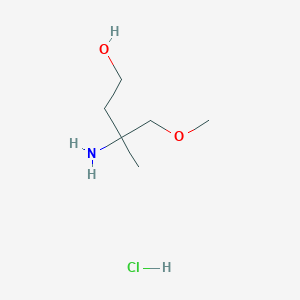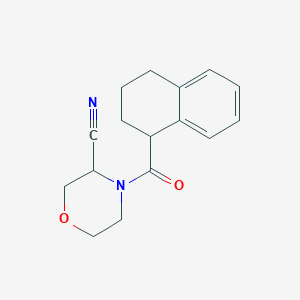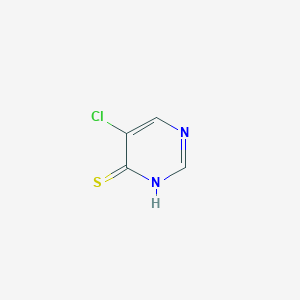![molecular formula C21H21N3O3 B2937445 5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795293-61-6](/img/structure/B2937445.png)
5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. MPPO has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of cell division and ultimately cell death. MPPO has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPPO has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the disruption of the cell cycle. MPPO has also been found to exhibit antioxidant activity and to modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of MPPO.
実験室実験の利点と制限
MPPO has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, MPPO also has limitations, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures should be followed when working with MPPO in the laboratory.
将来の方向性
There are several future directions for research on MPPO, including the development of novel derivatives with improved activity and selectivity, the study of the mechanism of action of MPPO, and the investigation of its potential applications in various fields, including drug discovery, material science, and environmental science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPPO and to evaluate its safety and toxicity in vivo.
合成法
MPPO can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine in the presence of a base, followed by reaction with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-methoxybenzohydrazide with 2-bromo-1-phenylethanone in the presence of a base, followed by cyclization with triethylorthoformate. These methods have been optimized to obtain high yields of MPPO with purity.
科学的研究の応用
MPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPPO has been found to exhibit anticancer, antitumor, and antifungal activities. In material science, MPPO has been used as a building block for the synthesis of novel materials with potential applications in organic electronic devices. In environmental science, MPPO has been studied for its potential use as a sensor for the detection of pollutants in water.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-6-5-10-16(18)14-19(25)24-13-7-11-17(24)21-22-20(23-27-21)15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZKXXWBDVMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)
![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

